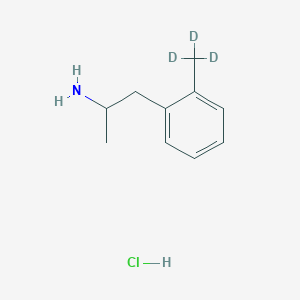
Ortetamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ortetamine-d3 Hydrochloride, also known as 2-methylamphetamine-d3 hydrochloride, is a deuterated form of ortetamine. Ortetamine is a stimulant drug belonging to the amphetamine class. It is structurally similar to methamphetamine and is known for its psychoactive properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ortetamine-d3 Hydrochloride typically involves the introduction of deuterium atoms into the ortetamine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Ortetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ortetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of amphetamines.
Biology: Employed in studies investigating the effects of amphetamines on biological systems, including neurotransmitter release and receptor binding.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of amphetamines in the human body.
Industry: Applied in the development of new drugs and therapeutic agents targeting neurological disorders.
Wirkmechanismus
Ortetamine-d3 Hydrochloride exerts its effects by acting on the central nervous system. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the postsynaptic receptors, resulting in increased alertness, focus, and energy levels. The compound also affects the release of serotonin, contributing to its psychoactive properties.
Vergleich Mit ähnlichen Verbindungen
Ortetamine-d3 Hydrochloride is similar to other amphetamine derivatives such as:
Methamphetamine: Known for its potent stimulant effects but with higher abuse potential.
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant properties.
3-Methylamphetamine: Another structural analog with psychoactive effects but lower potency compared to dextroamphetamine.
The uniqueness of this compound lies in its deuterated form, which allows for more precise studies on the pharmacokinetics and metabolic pathways of amphetamines, providing valuable insights for scientific research.
Eigenschaften
Molekularformel |
C10H16ClN |
|---|---|
Molekulargewicht |
188.71 g/mol |
IUPAC-Name |
1-[2-(trideuteriomethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H/i1D3; |
InChI-Schlüssel |
PIJNEJGPRPNSAE-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1CC(C)N.Cl |
Kanonische SMILES |
CC1=CC=CC=C1CC(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


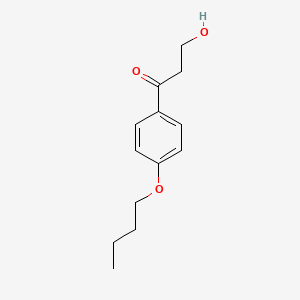
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
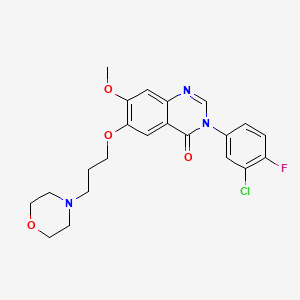
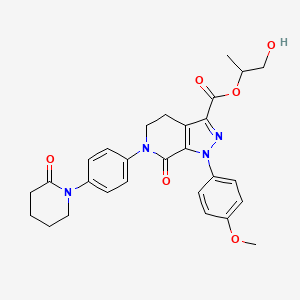
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
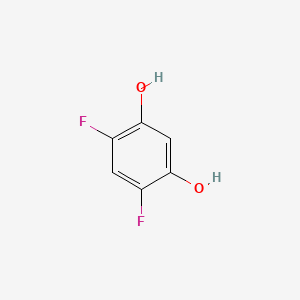
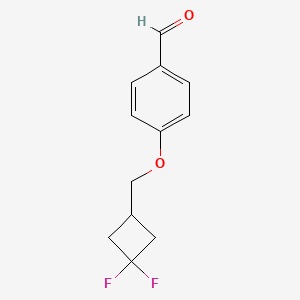

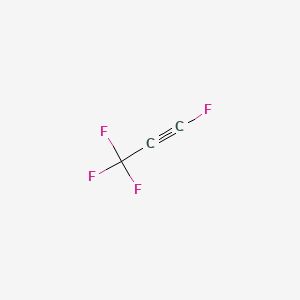
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
